1-Pentanol

Beschreibung

Pentan-1-ol is an alkyl alcohol that is pentane in which a hydrogen of one of the methyl groups is substituted by a hydroxy group. It has been isolated from Melicope ptelefolia. It has a role as a plant metabolite. It is an alkyl alcohol, a primary alcohol, a pentanol and a short-chain primary fatty alcohol.

1-Pentanol is a natural product found in Mycoacia uda, Daphne papyracea, and other organisms with data available.

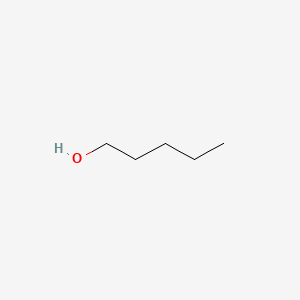

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37411-22-6 (magnesium salt) | |

| Record name | n-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021741 | |

| Record name | 1-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c. | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

71-41-0, 30899-19-5 | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9L931X26Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-110 °F (NTP, 1992), -79 °C, -78.9 °C | |

| Record name | N-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Pentanol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Pentanol

Abstract

This compound (also known as n-pentanol or n-amyl alcohol) is a primary alcohol with the chemical formula C₅H₁₂O.[1][2] It is a colorless liquid with a characteristic mild, fusel-like odor.[3][4] This document provides a comprehensive overview of the core chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes quantitative data, summaries of experimental methodologies, and logical diagrams to illustrate key relationships and processes.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quantitative reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Pentan-1-ol | [1] |

| Synonyms | n-Amyl alcohol, Butylcarbinol, Pentyl alcohol | [3] |

| CAS Number | 71-41-0 | [1] |

| Chemical Formula | C₅H₁₂O or CH₃(CH₂)₄OH | [1][5] |

| Molar Mass | 88.15 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Characteristic fusel-like aroma | [3][6] |

| Melting Point | -78 °C to -79 °C (-108 °F to -110 °F) | [1][4][5][6] |

| Boiling Point | 136 °C to 139 °C (277 °F to 282 °F) | [1][6] |

| Density | 0.811 g/cm³ at 25 °C | [1][6] |

| Vapor Pressure | 2.2 mmHg at 25 °C | [2][3] |

| Vapor Density | 3.0 (Air = 1.0) | [6][7] |

| Viscosity | 4 mPa·s at 20 °C | [7] |

| Refractive Index (n²⁰/D) | 1.409 | [1][6] |

Table 2: Solubility and Partitioning Data

| Property | Value | Source |

| Solubility in Water | 22 g/L at 25 °C (moderately soluble) | [1][3][7] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone | [3][8][9] |

| Octanol/Water Partition Coefficient (log P) | 1.348 to 1.51 | [1] |

Table 3: Safety and Flammability Data

| Property | Value | Source |

| Flash Point | 43 °C to 49 °C (109 °F to 120 °F) (closed cup) | [5][8][10] |

| Autoignition Temperature | 300 °C to 320 °C (572 °F) | [5][7] |

| Explosive Limits in Air | 1.2% - 10.5% by volume | [5][7] |

| Toxicity (Oral, Rat LD50) | 3645 mg/kg | [2][11] |

| Toxicity (Dermal, Rabbit LD50) | 2292 mg/kg | [11] |

Chemical Reactivity and Synthesis Pathways

The reactivity of this compound is primarily dictated by its hydroxyl (-OH) group, making it a versatile intermediate in organic synthesis.[1][12]

Esterification

This compound readily reacts with carboxylic acids in the presence of an acid catalyst (such as sulfuric acid) to form esters. These esters are notable for their pleasant, fruity aromas and are widely used as flavoring agents and fragrances.[1][12]

-

Reaction with Acetic Acid: Forms pentyl acetate (B1210297) (amyl acetate), which has a characteristic banana-like odor.[1]

-

Reaction with Butyric Acid: Forms pentyl butyrate, which has an apricot-like odor.[1]

Oxidation

As a primary alcohol, this compound can be oxidized to form pentanal (an aldehyde) and further oxidized to form pentanoic acid (a carboxylic acid). The product depends on the choice of oxidizing agent and reaction conditions.[2] Strong oxidizing agents like potassium permanganate (B83412) in acidic solution will typically yield pentanoic acid.[2]

Dehydration

In the presence of a strong acid and heat, this compound can undergo dehydration. Intermolecular dehydration results in the formation of di-n-pentyl ether (DNPE), while intramolecular dehydration (at higher temperatures) would yield 1-pentene.[6]

Other Reactions

This compound reacts violently with strong oxidants.[5] It is also incompatible with strong acids and alkaline earth metals, the latter of which can react to form flammable hydrogen gas.[6]

Experimental Protocols and Methodologies

The determination of this compound's physical properties relies on established laboratory techniques. While detailed, step-by-step protocols are specific to institutional standard operating procedures, the fundamental methodologies are outlined below.

Determination of Density

The density of liquid samples like this compound is commonly measured using a vibrating tube densimeter.[13][14]

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Methodology: The instrument is first calibrated using fluids of known density, such as dry air and ultrapure water.[13] The sample is then injected into the thermostatically controlled cell, and its density is calculated from the measured oscillation period.

Determination of Viscosity

Viscosity can be determined using various methods, including capillary viscometers (e.g., Ubbelohde type) or more advanced equipment like a falling body or vibrating wire viscometer for high-pressure measurements.[14][15][16]

-

Principle (Capillary Viscometer): This method measures the time required for a fixed volume of liquid to flow through a capillary of a known diameter under a standard force. This time is proportional to the kinematic viscosity.[15]

-

Methodology: The viscometer is filled with the sample and placed in a constant temperature bath. The flow time between two marked points is measured. The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. Dynamic viscosity is then found by multiplying the kinematic viscosity by the sample's density.[15]

Determination of Flash Point

The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method is frequently cited for this compound.[3][5]

-

Principle: The sample is heated in a cup, and a test flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite to form a brief flash.

-

Methodology: The sample is placed in the test cup and heated at a slow, constant rate. The ignition source is applied at regular temperature intervals until a flash is observed.

Applications and Relevance

This compound's properties make it a valuable compound in various fields.

-

Solvent: It is used as a solvent in the preparation of coatings, paints, and resins.[1][4]

-

Chemical Intermediate: It is a key starting material for synthesizing esters (for flavors and fragrances), plasticizers, and other specialty chemicals.[1][6][12]

-

Biofuel Research: this compound is being investigated as a potential biofuel or fuel additive due to its energy density and low water solubility.[1][17] Its performance in diesel blends has been studied, where it was shown to decrease particulate emissions.[1]

-

Flotation Agent: It is a precursor to compounds like dipentyl zinc dithiophosphates, which are used as flotation agents in mining.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[10][18] It is harmful if inhaled and causes skin and respiratory tract irritation.[5][11][18] Repeated or prolonged contact may cause dermatitis.[5] Proper personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling.[5][19] It should be stored in a cool, well-ventilated area away from strong oxidizing agents and sources of ignition.[6][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pentanol - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentanol | Boiling Point, Properties & Uses | Study.com [study.com]

- 5. ICSC 0535 - this compound [inchem.org]

- 6. This compound CAS#: 71-41-0 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. Viscosity of Liquids - this compound | Chemical Education Xchange [chemedx.org]

- 16. researchgate.net [researchgate.net]

- 17. Pentanol isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. carlroth.com [carlroth.com]

1-Pentanol CAS number and molecular structure

An In-depth Technical Guide to 1-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, and relevant experimental protocols.

Chemical Identity and Molecular Structure

This compound, also known as n-pentanol or pentan-1-ol, is a primary alcohol with the chemical formula C₅H₁₂O.[1][2] Its CAS (Chemical Abstracts Service) registry number is 71-41-0 .[1][3][4] The molecule consists of a five-carbon straight chain with a hydroxyl (-OH) group attached to the first carbon atom.[5]

Molecular Structure:

The structure of this compound can be represented as:

-

Condensed Structural Formula: CH₃(CH₂)₃CH₂OH[2]

-

Skeletal Formula: A simple line-angle formula where each vertex and end of a line represents a carbon atom, and the hydroxyl group is explicitly shown.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aroma.[1][6] It is less dense than water and is flammable.[6][7] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 88.15 g/mol | [1][4][8] |

| Melting Point | -78 °C to -79 °C | [1][8][9] |

| Boiling Point | 136 °C to 139 °C | [1][7][8] |

| Density | 0.811 g/cm³ at 25 °C | [1][8] |

| Solubility in Water | 22 g/L at 22 °C | [1][8] |

| Flash Point | 37.8 °C to 49 °C | [9] |

| Vapor Pressure | 1 mm Hg at 13.6 °C | [7][8] |

| Refractive Index | n20/D 1.409 | [7][8] |

Experimental Protocols

Synthesis of this compound via Reduction of Ethyl Pentanoate

This protocol describes the preparation of this compound by the reduction of ethyl pentanoate using sodium in absolute ethanol (B145695).[10]

Materials:

-

Ethyl pentanoate (ethyl n-valerate)

-

Absolute ethyl alcohol

-

Clean sodium

-

Water

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

Equipment:

-

1-liter flask

-

Efficient condenser

-

Fractionating column

-

Oil bath

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 1-liter flask fitted with a condenser, combine 59.5 ml (52 g) of ethyl pentanoate and 800 ml of absolute ethyl alcohol. All apparatus and reagents must be completely dry.[10]

-

Reduction: Gradually add 95 grams of clean sodium in small pieces to maintain a continuous vigorous reflux for 20-30 minutes.[10]

-

Completion and Alcohol Removal: After all the sodium has been added, reflux the mixture in an oil bath for one hour to ensure all the sodium dissolves. Replace the reflux condenser with a fractionating column and distill off approximately 250 ml of absolute alcohol.[10]

-

Hydrolysis and Further Distillation: To the residue containing this compound and sodium ethoxide, add 330 ml of water. Continue the distillation until the temperature at the top of the column reaches 83°C, indicating the removal of most of the ethyl alcohol.[10]

-

Isolation by Steam Distillation: Remove the fractionating column and proceed with steam distillation. Collect approximately 200 ml of distillate to ensure all the this compound has been recovered.[10]

-

Purification: Separate the crude this compound from the distillate, dry it over anhydrous potassium carbonate or calcium sulfate, and then purify by distillation through a short column. Collect the fraction boiling between 137-139°C.[10]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the purity of this compound.[11][12]

Instrumentation:

-

Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).[12]

Chromatographic Conditions:

-

Column: A polar capillary column such as DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[12]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[12]

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent like ethanol or methanol.

-

Analysis: Inject the prepared sample into the gas chromatograph.[11]

-

Data Interpretation: Measure the area under all peaks and calculate the this compound content in area percent, correcting for any water content.[11]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pentanol Structure, Chemical Formula & Isomers - Lesson | Study.com [study.com]

- 3. ymdb.ca [ymdb.ca]

- 4. This compound [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 71-41-0 [m.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Synthesis of 1-Pentanol from 1-butene

An In-Depth Technical Guide to the Synthesis of 1-Pentanol from 1-Butene (B85601)

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from 1-butene. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details two main methodologies: a two-step industrial process involving hydroformylation and subsequent hydrogenation, and the laboratory-scale hydroboration-oxidation reaction.

Introduction to Synthesis Routes

This compound, a primary alcohol with the formula CH3(CH2)4OH, is a valuable solvent and a precursor in the synthesis of various compounds, including fragrances.[1] The conversion of 1-butene, a readily available petrochemical feedstock, to this compound can be achieved through two principal synthetic pathways. The first is an industrially significant two-step process involving hydroformylation to produce pentanal, which is then hydrogenated to this compound.[1] The second method, more common in laboratory settings, is the hydroboration-oxidation of 1-butene, which yields this compound directly with high regioselectivity.

Method 1: Hydroformylation and Subsequent Hydrogenation

This industrial method, also known as the oxo process, is a cornerstone of large-scale alcohol production. It involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, followed by the reduction of the resulting aldehyde.

Overall Reaction Pathway

The conversion of 1-butene to this compound via hydroformylation and hydrogenation is a two-stage process. The first stage is the formation of pentanal and its isomer, 2-methylbutanal, from 1-butene, carbon monoxide, and hydrogen. The second stage is the reduction of pentanal to this compound.

Step 1: Hydroformylation of 1-Butene

The hydroformylation of 1-butene is typically catalyzed by rhodium or cobalt complexes.[2][3] The reaction yields a mixture of linear (n-pentanal) and branched (2-methylbutanal) aldehydes.[2][4] For the production of this compound, reaction conditions are optimized to favor the formation of n-pentanal.

The following protocol is based on a study optimizing the hydroformylation of 1-butene to pentanal using a rhodium-based catalyst system.[5]

-

Reactor Setup: A high-pressure autoclave reactor (e.g., WHF-0.5) is charged with the reaction solvent and catalyst system.

-

Catalyst System: The catalyst system consists of Rh(C5H7O2)(PPh3)3(CO) and triphenylphosphine (B44618) (PPh3) as a ligand.[5]

-

Reaction Medium: 97% n-valeraldehyde is used as the reaction solvent.[5]

-

Reagents: 1-butene is introduced into the reactor.

-

Reaction Conditions: The reactor is pressurized with syngas (a mixture of CO and H2) and heated. The reaction is carried out with stirring for a specified duration.

-

Product Analysis: After the reaction, the products are analyzed to determine the conversion of 1-butene and the ratio of n-pentanal to its isomers.

The following table summarizes the optimal conditions and results for the hydroformylation of 1-butene.[5]

| Parameter | Value |

| Temperature | 100°C |

| Pressure | 2.5 MPa |

| Stirring Rate | 200 r/min |

| Reaction Time | 3.5 h |

| Solvent Amount | 125 mL (25%) |

| Molar Ratio [PPh3]/[Rh] | 600 |

| 1-Butene Amount | 10 mL (0.2393 mol/L) |

| Catalyst Concentration | 1.25 mmol/L |

| Results | |

| 1-Butene Conversion | 86.84% |

| n/iso Ratio (Pentanal/2-Methylbutanal) | 10.98 |

| Turnover Frequency | 237.48 h⁻¹ |

Step 2: Hydrogenation of Pentanal

The pentanal produced in the hydroformylation step is subsequently reduced to this compound. This reduction is typically achieved through catalytic hydrogenation.

-

Catalyst: The reduction of aldehydes to primary alcohols can be achieved using various reducing agents, with common catalysts being nickel, palladium, platinum, or rhodium.[6][7]

-

Reducing Agent: Hydrogen gas (H2) is the typical reducing agent in catalytic hydrogenation.[6]

-

Reaction Conditions: The pentanal is treated with H2 in the presence of the chosen transition metal catalyst.[6] The reaction conditions (temperature and pressure) are optimized for the specific catalyst used.

-

Product Isolation: After the reaction is complete, the this compound is separated from the catalyst and any remaining reactants.

Method 2: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[8] This means that the hydroxyl group is added to the less substituted carbon of the double bond, making it an ideal method for synthesizing this compound from 1-butene.

Reaction Pathway

The hydroboration-oxidation of 1-butene involves the addition of borane (B79455) (BH3) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.

Experimental Protocol: Hydroboration-Oxidation of 1-Butene

The following is a general laboratory procedure for the hydroboration-oxidation of an alkene, adapted for 1-butene.[9]

-

Reaction Setup: A dry reaction vial equipped with a magnetic stir bar is charged with a solution of 1-butene in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF).

-

Hydroboration: A solution of borane-tetrahydrofuran (B86392) complex (BH3•THF) is added slowly to the stirring solution of 1-butene. The slow addition helps ensure high regioselectivity.[9] The reaction is allowed to stir for an additional period to ensure the completion of the hydroboration step.

-

Quenching Excess Borane: A small amount of acetone (B3395972) is added to quench any unreacted BH3.[9]

-

Oxidation: An aqueous solution of sodium hydroxide (B78521) (3 M) followed by hydrogen peroxide (30%) is carefully added to the reaction mixture.[9] The mixture is then gently heated (e.g., to around 60°C) for a short period.[9]

-

Workup: After cooling to room temperature, the organic layer is separated. An extraction with a suitable organic solvent (e.g., diethyl ether) may be performed. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude this compound.[9]

-

Purification: The crude product can be further purified by distillation.

Comparison of Synthetic Routes

| Feature | Hydroformylation & Hydrogenation | Hydroboration-Oxidation |

| Scale | Industrial, large-scale production[10] | Laboratory-scale synthesis[8] |

| Reagents | 1-Butene, CO, H2[10] | 1-Butene, BH3•THF, H2O2, NaOH[9] |

| Catalysts | Rhodium or Cobalt complexes[2][3] | No catalyst required for the main reaction steps[11] |

| Regioselectivity | Produces a mixture of linear and branched aldehydes, requiring optimization for high n/iso ratio[4][5] | High anti-Markovnikov selectivity, leading primarily to the terminal alcohol[8] |

| Byproducts | 2-Methylbutanal and other isomers[2][4] | Minor amounts of the Markovnikov addition product (2-pentanol) |

| Conditions | High pressure and temperature[5][10] | Generally mild conditions[9] |

Conclusion

The synthesis of this compound from 1-butene is well-established, with distinct methodologies suited for different scales of production. The hydroformylation-hydrogenation route is the dominant industrial process, leveraging readily available feedstocks to produce large quantities of this compound. For laboratory-scale synthesis where high regioselectivity to the terminal alcohol is paramount, the hydroboration-oxidation reaction offers a reliable and efficient alternative. The choice of method ultimately depends on the desired scale of production, required purity, and available resources.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of the optimum conditions for highly active hydroformylation of 1-butene to produce pentanal [journal.buct.edu.cn]

- 6. homework.study.com [homework.study.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Hydroformylation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

1-Pentanol: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for 1-Pentanol in Research and Development Settings.

This guide provides a comprehensive overview of the safety data for this compound (n-amyl alcohol), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the substance's hazards, handling protocols, and emergency responses.

Chemical Identification and Properties

This compound is a colorless liquid with a characteristic mild to moderately strong odor.[1] It is classified as a primary alcohol and is used as a solvent and an intermediate in the synthesis of other chemicals.[2]

| Identifier | Value |

| Chemical Name | This compound[1] |

| Synonyms | n-Amyl alcohol, Pentan-1-ol, n-Pentanol, Pentyl alcohol[1] |

| CAS Number | 71-41-0[3][4] |

| EC Number | 200-752-1[3][4] |

| Index Number | 603-200-00-1[3][4] |

| Chemical Formula | C5H12O[5] |

| Molecular Weight | 88.15 g/mol [6] |

| Physical and Chemical Properties | Value |

| Appearance | Colorless liquid[1][5] |

| Odor | Pleasant, sweetish, mild odor[1][5][7] |

| Boiling Point | 136 - 138 °C (277 - 280 °F)[8] |

| Melting Point | -78 °C (-108 °F)[8] |

| Flash Point | 43 - 49°C (109.4 - 120.2°F) (closed cup)[5][9] |

| Autoignition Temperature | 300 °C (572 °F)[5] |

| Vapor Pressure | 2.6 hPa at 20 °C[4] |

| Vapor Density | 3.04 (Air = 1)[4] |

| Density | 0.81 - 0.83 g/cm³ at 20 °C[4] |

| Solubility in Water | 2.2 g/100ml at 20°C (moderate)[9] |

| pH | 7 (22 g/l, 20 °C)[4] |

| Lower Explosion Limit (LEL) | 1.2 - 1.6 vol%[4][5] |

| Upper Explosion Limit (UEL) | 8 - 10.0 vol%[4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).

| Hazard Classification | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[3][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3][8] |

Signal Word: Warning [3]

Hazard Pictograms:

Toxicological Data

Exposure to this compound can have various health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Toxicological Endpoint | Value | Species |

| LD50 (Oral) | 2,200 - 5660 µl/kg[5][10] | Rat |

| LD50 (Dermal) | 2,000 - 2,292 mg/kg[3][5] | Rabbit |

Summary of Health Effects:

-

Inhalation: Harmful if inhaled. Vapors may cause irritation to the respiratory tract, headaches, dizziness, drowsiness, nausea, and in severe cases, unconsciousness.[5][9]

-

Skin Contact: Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis.[9]

-

Eye Contact: Causes serious eye damage.[8] Vapors can also be irritating.[1]

-

Ingestion: Moderately toxic if swallowed.[1] May cause nausea, vomiting, and diarrhea.[1] Aspiration into the lungs can cause chemical pneumonitis.[9]

Experimental Protocols

The toxicological data presented are derived from standardized tests. While the provided SDS do not detail the specific experimental protocols, they generally adhere to OECD (Organisation for Economic Co-operation and Development) guidelines.

-

Acute Oral Toxicity (LD50): This is typically determined by administering the substance in graduated doses to a group of experimental animals (e.g., rats). The dose that is lethal to 50% of the animal population is determined.

-

Acute Dermal Toxicity (LD50): This involves applying the substance to the shaved skin of experimental animals (e.g., rabbits) for a specified duration. The dose that results in the death of 50% of the animals is the LD50 value.

-

Skin Irritation: This is assessed by applying the substance to the skin of an animal (often a rabbit) and observing the site for signs of inflammation, such as redness and swelling, over a period of time.

-

Eye Irritation: This test involves instilling the substance into the eye of an animal (typically a rabbit) and evaluating the cornea, iris, and conjunctiva for irritation and damage.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Caption: First aid procedures for different exposure routes to this compound.

Handling and Storage

Proper handling and storage are essential to minimize risks.

Caption: Recommended handling and storage procedures for this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to protect laboratory personnel.

| Exposure Control Parameter | Value |

| OSHA Vacated PELs | No OSHA Vacated PELs are listed for this chemical.[7][11] |

Engineering Controls:

-

Use in a well-ventilated area.[7] Local exhaust ventilation is recommended.[11]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

Personal Protective Equipment (PPE):

Caption: Essential personal protective equipment for handling this compound.

Firefighting Measures and Accidental Release

Firefighting:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[12]

-

Specific Hazards: Flammable liquid and vapor.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release:

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the area.[13]

-

Ventilate the Area: Ensure adequate ventilation.[14]

-

Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[5]

-

Personal Protection: Wear appropriate PPE during cleanup.[5]

-

Disposal: Collect the absorbed material into a suitable container for disposal in accordance with local regulations.[5] Do not allow the substance to enter drains or waterways.[4]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage and handling conditions.[7]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Incompatible Materials: Reacts violently with strong oxidants.[9]

-

Hazardous Decomposition Products: Hazardous decomposition products are not expected under normal conditions of use.[3] Combustion may produce carbon monoxide and carbon dioxide.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[5] It should be treated as hazardous waste.[4]

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. westliberty.edu [westliberty.edu]

- 6. fishersci.com [fishersci.com]

- 7. lewisu.edu [lewisu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ICSC 0535 - this compound [inchem.org]

- 10. synerzine.com [synerzine.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. carlroth.com [carlroth.com]

- 13. This compound | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

Spectroscopic Analysis of 1-Pentanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-pentanol (C₅H₁₂O), a primary alcohol with significant applications in the chemical and pharmaceutical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the structural and analytical characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its identity and purity.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~3.60 | Triplet (t) | 2H |

| H-2 (-CH₂CH₂OH) | ~1.56 | Quintet | 2H |

| H-3 (-CH₂CH₂CH₂OH) | ~1.34 | Sextet | 2H |

| H-4 (CH₃CH₂-) | ~1.32 | Sextet | 2H |

| H-5 (CH₃-) | ~0.91 | Triplet (t) | 3H |

| -OH | Variable | Singlet (s) | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by factors such as solvent, concentration, and temperature.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five unique carbon atoms in the molecule.[1]

| Assignment | Chemical Shift (ppm) |

| C-1 (-CH₂OH) | ~62.5 |

| C-2 (-CH₂CH₂OH) | ~32.5 |

| C-3 (-CH₂CH₂CH₂OH) | ~28.3 |

| C-4 (CH₃CH₂-) | ~22.6 |

| C-5 (CH₃-) | ~14.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and alkyl (C-H) groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol (-OH) |

| ~2950-2850 | C-H stretch | Alkane (C-H) |

| ~1050 | C-O stretch | Primary Alcohol (C-O) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for this compound is observed at m/z = 88.[2]

Common fragmentation patterns for this compound involve the loss of water, alkyl groups, and rearrangements. A prominent fragmentation pathway is the McLafferty rearrangement, which can result in a base peak at m/z = 42.[3][4]

| m/z | Relative Abundance | Possible Fragment |

| 88 | Low | [C₅H₁₂O]⁺ (Molecular Ion) |

| 70 | High | [M - H₂O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 42 | Base Peak | [C₃H₆]⁺ (from McLafferty rearrangement) |

| 41 | High | [C₃H₅]⁺ |

| 31 | High | [CH₂OH]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for liquid samples like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Ensure the sample is free of any solid particles by filtering if necessary.[5]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is commonly performed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol

For a liquid sample like this compound, the neat (undiluted) spectrum can be obtained using the following methods:

-

Salt Plate Method:

-

Place a drop of this compound on a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

-

Place a second salt plate on top to create a thin liquid film.[7]

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a drop of this compound directly onto the ATR crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. This technique is often simpler and requires less sample preparation than the salt plate method.[9]

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method. The sample can also be introduced via gas chromatography (GC-MS) for separation from any impurities.

-

-

Ionization:

-

Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules like this compound. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chegg.com [chegg.com]

- 2. This compound(71-41-0) 13C NMR [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]